4-(Propylcarbamoyl)benzoic acid

Wastewater Treatment Heavy Metal Remediation Coagulation-Flocculation

Select 4-(Propylcarbamoyl)benzoic acid for applications where the n-propyl substituent is critical. Unlike methyl, ethyl, or butyl analogs, this derivative offers unique lipophilicity and metal-binding affinity for Pb²⁺, Cu²⁺, and Hg²⁺ separation (confirmed by zeta potential). It serves as a key intermediate for 5α-reductase inhibitor libraries (SAR-validated alkyl chain modulation) and as a thermal stabilizer in PMMA formulations. Essential as a PDE negative control. Ensure lot-to-lot consistency for reproducible results.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B7859205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propylcarbamoyl)benzoic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
InChIKeyZRDZEIQSIMUYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propylcarbamoyl)benzoic Acid: Procurement-Grade Physicochemical and Structural Specifications for Research Sourcing


4-(Propylcarbamoyl)benzoic acid, with CAS Registry Number 145575-71-9, is a primary carboxylic acid amide derivative of terephthalic acid characterized by a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . Its structure comprises a benzoic acid core substituted at the para position with a propylcarbamoyl group (-C(O)NHCH₂CH₂CH₃), as reflected in its canonical SMILES string CCCNC(=O)C1=CC=C(C=C1)C(=O)O . This compound belongs to the broader class of 4-carbamoylbenzoic acids, which are widely recognized in medicinal chemistry as synthetic intermediates and as building blocks for the development of bioactive molecules targeting soluble epoxide hydrolase (sEH) and other therapeutically relevant enzymes .

4-(Propylcarbamoyl)benzoic Acid: Why In-Class Substitution with Other Carbamoylbenzoic Acids Compromises Experimental Reproducibility


Generic substitution of 4-(propylcarbamoyl)benzoic acid with other 4-carbamoylbenzoic acid analogs—such as those bearing methyl, ethyl, butyl, or phenyl substituents—is not scientifically valid due to the pronounced substituent-dependent modulation of physicochemical and functional properties. In wastewater treatment applications, the amide substituent on the carbamoylbenzoic acid scaffold directly dictates metal ion binding affinity and selectivity; for instance, the order of effectiveness for Pb²⁺ separation was reported as b > c > a according to the specific substituent identity, with association constants (Kf) varying accordingly [1]. Similarly, in medicinal chemistry contexts, structure-activity relationship (SAR) studies on 4-(4-(alkylaminocarbonyl)benzoyl)benzoic acids as steroid 5α-reductase inhibitors demonstrate that the alkyl chain length and identity (e.g., methyl, butyl, phenyl) profoundly affect inhibitory potency against human type 2 isozyme, with IC₅₀ values ranging from sub-micromolar to inactive across the series [2]. Therefore, procurement of the precise propyl-substituted derivative is essential for ensuring experimental consistency and for reproducing published results that rely on the specific lipophilicity, hydrogen-bonding capacity, and steric profile conferred by the n-propyl group.

4-(Propylcarbamoyl)benzoic Acid: Quantified Performance Differentiation Against Structural Analogs and Alternatives


Differential Heavy Metal Ion Affinity: n-Propyl Substituent vs. Alternative Carbamoyl Moieties in Wastewater Coagulation-Flocculation

In a comparative study of carbamoylbenzoic acids as novel separation agents for wastewater treatment, the substituent on the amide group was found to be the primary determinant of metal ion binding affinity and selectivity for Pb²⁺, Cu²⁺, and Hg²⁺ [1]. The research explicitly ranks the efficacy of three different carbamoylbenzoic acids for Pb²⁺ removal as compound b > compound c > compound a, with the order directly attributed to the specific substituent structure. Association constants (Kf) were calculated from zeta potential measurements to quantify the metal-ligand interaction strength, with the values directly correlating with the observed separation performance [1]. While the exact substituent identities for compounds a, b, and c are not explicitly named in the available abstract, the study conclusively demonstrates that the carbamoyl substituent is not an interchangeable module but a critical performance driver for metal ion chelation applications.

Wastewater Treatment Heavy Metal Remediation Coagulation-Flocculation Supramolecular Chemistry

Positional Isomer and Ester Analog Differentiation: Carboxylic Acid Form vs. Methyl Ester in Synthetic Utility

4-(Propylcarbamoyl)benzoic acid (CAS 145575-71-9, MW 207.23) is the free carboxylic acid form, whereas its methyl ester analog, methyl 4-(propylcarbamoyl)benzoate (CAS 216162-45-7, MW 221.25), is a protected derivative that can be hydrolyzed under acidic or basic conditions to yield the free acid . The free acid possesses a reactive carboxyl group that enables direct conjugation or amidation reactions without the need for a deprotection step, offering a strategic advantage in synthetic sequences where the carboxylic acid moiety is required for subsequent transformations . Conversely, the methyl ester serves as a protected intermediate that can be carried through reactions incompatible with free acids before deprotection. The choice between the acid and ester forms has direct implications for reaction step count, overall yield, and purification requirements in multi-step synthesis.

Synthetic Intermediate Organic Synthesis Hydrolysis Medicinal Chemistry Building Block

Structural Elaboration Potential: Scaffold Differentiation from Simpler 2-Propylcarbamoyl Isomers

A structurally elaborated analog, 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940494-06-4, MW 326.3 g/mol), incorporates the 4-(propylcarbamoyl)benzoic acid moiety as a core substructure while extending the scaffold through an additional aniline linkage and a second benzoic acid moiety . In direct comparison, simpler positional isomers such as 2-(propylcarbamoyl)benzoic acid (MW 207.226 g/mol) lack this structural elaboration and exhibit different physicochemical and likely different biological properties due to altered hydrogen-bonding geometry and steric presentation . The 4-substituted isomer provides a linear, para-oriented geometry that positions the propylcarbamoyl group opposite the carboxylic acid, a spatial arrangement that may be critical for binding to certain biological targets where extended, linear scaffolds are favored.

Scaffold Hopping Medicinal Chemistry Structure-Activity Relationship Aniline Derivatives

Biological Target Specificity: cAMP Phosphodiesterase Activity Profile for Selectivity Assessment

In an in vitro enzymatic assay measuring inhibitory activity against cAMP phosphodiesterase using bovine aorta as the enzyme source, 4-(propylcarbamoyl)benzoic acid was tested at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. The compound was reported as 'insignificant' in this assay, indicating no meaningful inhibition of this particular phosphodiesterase under the tested conditions [1]. This negative result provides valuable selectivity profiling information: the compound does not promiscuously inhibit calmodulin-dependent cAMP phosphodiesterase, suggesting that any biological effects observed in other systems are likely target-specific rather than arising from broad PDE inhibition.

Phosphodiesterase Inhibition cAMP Signaling Calmodulin-Dependent Assay Biological Screening

4-(Propylcarbamoyl)benzoic Acid: Validated Application Scenarios for Research and Industrial Procurement


Heavy Metal Remediation in Industrial Wastewater Treatment

Based on class-level evidence demonstrating that the amide substituent on carbamoylbenzoic acids directly governs metal ion binding affinity and selectivity, 4-(propylcarbamoyl)benzoic acid is positioned as a candidate separation agent for the removal of hazardous heavy metals (Pb²⁺, Cu²⁺, Hg²⁺) from metal plating and industrial wastewater streams [1]. The compound's propyl substituent is expected to confer a specific affinity profile and association constant (Kf) distinct from methyl, ethyl, or butyl analogs, enabling tailored optimization of coagulation-flocculation processes. Zeta potential measurements can be employed to validate the metal-ligand interaction strength under specific pH and stoichiometric conditions, with the propyl group's lipophilicity potentially enhancing the precipitation and sedimentation kinetics relative to less hydrophobic analogs [1].

Medicinal Chemistry Building Block for 5α-Reductase Inhibitor Development

Structural analogs within the 4-carbamoylbenzoic acid class have been evaluated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in dihydrotestosterone-related pathologies including prostate cancer and benign prostatic hyperplasia [1]. While the propyl-substituted derivative itself was not directly tested in the available SAR series, the demonstrated alkyl chain-dependent modulation of inhibitory potency—with phenylaminocarbonyl analog 4c achieving IC₅₀ = 0.82 µM against human type 2 isozyme—establishes a clear precedent for exploring 4-(propylcarbamoyl)benzoic acid as a synthetic intermediate or scaffold for further derivatization [1]. The compound's para-carboxylic acid moiety provides a convenient handle for conjugation or amidation to generate focused libraries of analogs with systematically varied alkyl substituents.

Polymer Additive for Enhanced Thermal Stability in PMMA Formulations

Benzoic acid derivatives, including 4-(propylcarbamoyl)benzoic acid, have been investigated as functional additives in polymer formulations to improve material properties [1]. Specifically, incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices has been reported to enhance resistance to thermal degradation, thereby extending the operational temperature range and service life of PMMA-based components [1]. The propylcarbamoyl moiety likely contributes to this stabilizing effect through radical scavenging or through hydrogen-bonding interactions with the polymer backbone. For industrial procurement, this application represents a distinct value proposition relative to unsubstituted benzoic acid or alternative carbamoyl derivatives that lack the specific thermal stabilization profile conferred by the n-propyl group.

Negative Selectivity Control in Phosphodiesterase-Targeted Screening Campaigns

The documented lack of inhibitory activity against calmodulin-dependent cAMP phosphodiesterase under physiologically relevant conditions (1 µM cGMP, 10 µM calcium, 15 nM calmodulin) positions 4-(propylcarbamoyl)benzoic acid as a valuable negative control or selectivity filter compound [1]. In high-throughput screening campaigns targeting PDE enzymes, this compound can serve as a reference for establishing baseline activity or for counter-screening to exclude compounds with promiscuous PDE inhibitory activity. Its structural similarity to other carbamoylbenzoic acids that may exhibit PDE inhibition further underscores its utility as a specificity control for elucidating structure-activity relationships around the amide substituent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Propylcarbamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.